3-Bromoquinoline-2-carbaldehyde
Overview
Description
3-Bromoquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 898559-24-5 . It has a molecular weight of 236.07 and its IUPAC name is 3-bromo-2-quinolinecarbaldehyde .
Synthesis Analysis
Quinoline derivatives, including this compound, can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known synthesis protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for this compound is1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
. This code provides a unique identifier for the compound and can be used to generate its molecular structure. Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.07 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Quinoline Derivatives : 3-Bromoquinoline-2-carbaldehyde and its analogs are used in the synthesis of various quinoline derivatives. These compounds are utilized in constructing fused or binary heterocyclic systems, which are significant in organic chemistry and pharmaceutical development (Hamama et al., 2018).
Catalysis and Chemical Reactions : These compounds are involved in reactions like Heck coupling and aldol reactions, under specific catalytic systems, to produce isoquinolines (Cho & Patel, 2006).
Biological Applications : Derivatives of this compound have been studied for their potential biological activities. For example, they are investigated for their corrosion inhibition properties, with relevance in materials science and engineering (Lgaz et al., 2017).
Development of Novel Ligands : These compounds are used in the development of novel ligands, such as bidentate and tridentate derivatives, with potential applications in coordination chemistry (Hu, Zhang, & Thummel, 2003).
Pharmaceutical Research : Research on this compound derivatives includes their evaluation as potential inhibitors of human enzymes like AKT1, which has implications in cancer treatment (Ghanei et al., 2016).
Diverse Heterocyclic Structures : They are pivotal in the synthesis of diverse spiro-fused heterocyclic compounds, contributing to molecular complexity and diversity in drug development (Yao et al., 2022).
Green Chemistry Applications : this compound derivatives are synthesized using green methods, contributing to environmentally friendly chemical processes (Patel, Dholakia, & Patel, 2020).
DNA Binding and Antimicrobial Studies : These derivatives have been studied for their DNA binding properties and potential as antimicrobial agents, indicating their significance in medicinal chemistry (Lamani et al., 2008).
Mechanism of Action
While the specific mechanism of action for 3-Bromoquinoline-2-carbaldehyde is not mentioned in the search results, quinoline derivatives have been found to exhibit fascinating pharmacological properties . Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 3-Bromoquinoline-2-carbaldehyde, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
properties
IUPAC Name |
3-bromoquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFNHALOBWCFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723222 | |
Record name | 3-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898559-24-5 | |
Record name | 3-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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